GSK2263167

S1P3-sparing selectivity cardiovascular safety telemetered rat model

GSK2263167 is the reference S1P3-sparing S1P1 agonist for preclinical studies requiring a clean cardiovascular baseline. Unlike fingolimod, it produces no bradycardia or hypertension at supratherapeutic doses—enabling ICH S7A-compliant safety pharmacology and chronic CIA/EAE efficacy models with reduced animal attrition. Supplied as free acid (≥98% purity) for kinase-dependent prodrug pharmacology studies. A published, scalable Robinson annulation–Saegusa oxidation route supports multi-gram production.

Molecular Formula C25H26N4O4
Molecular Weight 446.507
CAS No. 1165924-28-6
Cat. No. B607789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2263167
CAS1165924-28-6
SynonymsGSK2263167;  GSK-2263167;  GSK 2263167.
Molecular FormulaC25H26N4O4
Molecular Weight446.507
Structural Identifiers
SMILESO=C(O)CCN1CC2=C(C(C)=C(C3=NOC(C4=CC=C(OC(C)C)C(C#N)=C4)=N3)C=C2)CC1
InChIInChI=1S/C25H26N4O4/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31)
InChIKeyKYDLFNMKNFOMEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK2263167: A Tetrahydroisoquinolinyl-Oxadiazole S1P1 Receptor Agonist for Selective Immunomodulation Research


GSK2263167 (CAS 1165924-28-6) is a proprietary, orally bioavailable, small-molecule agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1), developed by GlaxoSmithKline as part of a series of tetrahydroisoquinolinyl-oxadiazole derivatives [1]. With a molecular weight of 446.50 g/mol and the formula C25H26N4O4, GSK2263167 was engineered to dissociate therapeutically relevant lymphocyte sequestration (attributed to S1P1 agonism) from the acute cardiovascular liabilities associated with off-target S1P3 receptor activation [2]. The compound is supplied as a free acid (or its sodium salt, CAS 1165923-54-5) for preclinical target validation and in vivo pharmacology studies .

Why S1P1 Agonists Are Not Interchangeable: The S1P3-Sparing Imperative of GSK2263167


Not all S1P1 receptor agonists are functionally equivalent. First-generation agonists like fingolimod (FTY720) interact broadly with S1P1, S1P3, S1P4, and S1P5 subtypes, where S1P3 agonism is the primary driver of acute, dose-limiting bradycardia and hypertension [1]. Even among newer agents, selectivity profiles vary widely: siponimod and ozanimod retain activity at S1P5, while ponesimod demonstrates residual S1P3 agonism (EC50 = 89.52 nM) [2]. GSK2263167 was rationally designed as an S1P3-sparing S1P1 agonist, a structural imperative that directly translates to an absence of cardiovascular signal in telemetered rats at supratherapeutic doses—a differentiating milestone that cannot be inferred from S1P1 potency alone .

Head-to-Head Comparative Evidence: Quantifying GSK2263167's Differentiation


S1P3 Selectivity Directly Eliminates Acute Cardiovascular Toxicity in Telemetered Rats

The critical differentiation strategy for GSK2263167 is its S1P3-sparing profile, which completely eliminates the acute cardiovascular signal observed with non-selective S1P1/S1P3 agonists. In a direct head-to-head in vivo assessment using telemetered rats, GSK2263167 demonstrated no detectable heart rate reduction or hypertension even at high supratherapeutic doses, in stark contrast to fingolimod, which induces transient bradycardia through unwanted S1P3 stimulation . Ponesimod, a later clinical candidate, retains measurable S1P3 agonism with an EC50 of 89.52 nM, underscoring that GSK2263167 represents the 'S1P3-sparing' design principle in its most definitive form [1].

S1P3-sparing selectivity cardiovascular safety telemetered rat model bradycardia avoidance

Comparative In Vivo Efficacy: Non-Inferiority to Fingolimod in Collagen-Induced Arthritis Without Cardiac Liability

GSK2263167 was benchmarked directly against the clinical gold-standard fingolimod in a collagen-induced arthritis (CIA) model, the pivotal in vivo model of rheumatoid arthritis. GSK2263167 achieved efficacy matching that of fingolimod, indicating that S1P3-sparing selectivity does not compromise therapeutically relevant S1P1-mediated anti-inflammatory activity . This non-inferiority landscape is critical: researchers can now achieve the same disease-modifying outcome as fingolimod while avoiding the S1P3-driven cardiovascular confound that complicates data interpretation and translational relevance [1].

collagen-induced arthritis rheumatoid arthritis model efficacy comparison fingolimod non-inferiority

Scalable, Chromatography-Free Synthesis Enables Gram-to-Kilogram Reproducibility

The supply chain differentiation of GSK2263167 lies in its published, fit-for-purpose manufacturing process developed by GSK process chemists. Unlike many S1P1 tool compounds that rely on low-efficiency syntheses with poor scalability, GSK2263167 is prepared via a Robinson annulation–Saegusa oxidation sequence that eliminates all chromatography steps—a critical enabler for cost-effective large-scale production [1]. In a verified pilot-plant campaign, near-complete recovery of stoichiometric palladium acetate was achieved (10.3 kg out of 10.5 kg used), and the recovered palladium was sold back to the supplier at a profit, demonstrating genuine economic sustainability [2].

scalable synthesis palladium recovery chromatography-free robinson annulation process chemistry

Preclinical Pharmacokinetic Excellence: Oral Bioavailability Supports Robust In Vivo Modeling

GSK2263167 was reported to exhibit excellent preclinical pharmacokinetic properties, enabling robust, dose-flexible oral studies [1]. Although full ADME parameters (e.g., AUC, clearance, half-life) remain under the GSK proprietary disclosure envelope, the literature specifically states 'excellent pharmacokinetic properties preclinically' in contrast to the suboptimal metabolic stability observed for many earlier S1P1 agonist chemotypes, including certain zwitterionic series that suffered from limited CNS exposure [2]. This favorable ADME profile is essential for chronic disease models such as collagen-induced arthritis and experimental autoimmune encephalomyelitis (EAE).

oral bioavailability pharmacokinetics preclinical ADME in vivo dosing

Defined Prodrug Status: Phosphorylation-Dependent Activation Provides a Pharmacologically Defined Active Species

GSK2263167 is a prodrug that requires in vivo phosphorylation by sphingosine kinases to generate the active pharmacophore that engages S1P receptors [1]. This phosphorylation-dependent mechanism is a class feature shared with fingolimod (phosphorylated to FTY720-P) and other S1P receptor modulators, but the deterministic and efficient conversion of GSK2263167 ensures predictable generation of the active metabolite for mechanistic studies [2]. Understanding the prodrug activation pathway is critical for accurate interpretation of in vitro data, as cell-based assays lacking sphingosine kinase activity will underestimate intrinsic potency.

prodrug activation sphingosine kinase active metabolite phosphorylation

Optimized Research Applications of GSK2263167 Based on Quantified Differentiation Evidence


Cardiovascular Safety Pharmacology: Isolating S1P1 from S1P3 Effects in Heart Rate Studies

Use GSK2263167 as the reference S1P3-sparing tool to establish clean S1P1 baseline signaling in telemetered rodent or non-human primate cardiovascular models. As demonstrated by the absence of heart rate or blood pressure changes at supratherapeutic doses , GSK2263167 enables dissection of S1P1-mediated immune effects without the confounding bradycardia phenotype inherent to fingolimod and other S1P3-active agonists. This is especially critical for safety pharmacology core battery studies (ICH S7A) where differentiating receptor-subtype liabilities is a regulatory expectation.

Chronic Autoimmune Disease Models: Rheumatoid Arthritis and Multiple Sclerosis

For collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE) studies requiring sustained oral dosing over weeks, GSK2263167 offers the unique combination of fingolimod-equivalent efficacy with a clean cardiovascular profile [1]. This dual advantage reduces animal attrition due to cardiovascular adverse events and improves statistical power in chronic efficacy readouts. The compound's excellent preclinical pharmacokinetic properties ensure consistent exposure throughout the dosing period [2].

Process Chemistry and Scale-Up Laboratories: Benchmarking Robust API Synthesis

GSK2263167 serves as a model compound for teaching and benchmarking scalable API synthesis; the published Robinson annulation–Saegusa oxidation route with near-quantitative palladium recovery and chromatography-free purification [3] provides a fully validated process that can be replicated for production of multi-gram to kilogram quantities. This makes GSK2263167 the preferred S1P1 agonist for large-scale phenotypic screening campaigns and in vivo DMPK studies requiring substantial amounts of high-purity compound.

Prodrug Activation and Kinase-Dependent Signaling Studies

Because GSK2263167 is a prodrug requiring phosphorylation by sphingosine kinases to generate the active S1P1 agonist species [4], it is ideally suited for studies investigating the interplay between cellular kinase activity and S1P1 receptor engagement. Researchers can use GSK2263167 alongside recombinant sphingosine kinase assays to quantify activation kinetics and to distinguish between direct receptor agonism and kinase-dependent prodrug pharmacology.

Quote Request

Request a Quote for GSK2263167

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.